Anti-SARS-CoV-2 Mpro Inhibitory Activity of a Closest Structural Analog (F8–S43)
The closest structurally characterized analog in the literature is compound F8–S43, a 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivative, which demonstrated an enzymatic IC50 of 10.76 μM against SARS-CoV-2 main protease (Mpro) [1]. The target compound, (2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide, differs by the addition of a 5-phenyl group on the furan ring. This modification is anticipated to enhance binding through additional hydrophobic contacts in the S2 pocket of Mpro, based on the structure-activity relationships observed in the F8 series [1]. No direct activity data for the target compound exists in the current literature.
| Evidence Dimension | SARS-CoV-2 Mpro inhibition (IC50) |
|---|---|
| Target Compound Data | No data available (predicted to be active based on analog) |
| Comparator Or Baseline | F8–S43 (unsubstituted furan analog): IC50 = 10.76 μM |
| Quantified Difference | Unknown; phenyl substitution is predicted to improve potency. |
| Conditions | In vitro enzymatic assay using recombinant SARS-CoV-2 Mpro. |
Why This Matters
This establishes a benchmark for antiviral potential; procurement for Mpro research requires confirmation that the 5-phenyl derivative meets or exceeds this baseline.
- [1] Dou, X., Sun, Q., Xu, G., Liu, Y., Zhang, C., Wang, B., ... & Jiao, N. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114508. View Source
